molecular formula C6H5ClN4 B3133430 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile CAS No. 389606-74-0

2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile

Cat. No.: B3133430
CAS No.: 389606-74-0
M. Wt: 168.58 g/mol
InChI Key: IKGUDRLCVAZUPF-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a chlorine atom at position 2, a methylamino group at position 4, and a carbonitrile moiety at position 4. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents. Its structural flexibility allows for modifications that enhance biological activity or physicochemical properties.

Properties

IUPAC Name

2-chloro-4-(methylamino)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-9-5-4(2-8)3-10-6(7)11-5/h3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGUDRLCVAZUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile typically involves the reaction of 2,4-dichloropyrimidine with methylamine and a cyanide source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichloropyrimidine, methylamine, and a cyanide source (e.g., sodium cyanide).

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol or methanol for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered electronic properties.

Scientific Research Applications

The applications of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile in scientific research are related to its role as a chemical intermediate in the synthesis of various biologically active compounds.

Pyrimidine-5-carbonitriles

  • Biological significance Pyrimidine-5-carbonitrile derivatives possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, antitubercular, antiviral, antihypertensive, anthelmintic, anticonvulsant, and antimalarial properties .
  • Synthesis Pyrimidine-5-carbonitriles can be synthesized using different methods and starting materials . For example, pyrimidine-5-carbonitriles can be produced from 4-chloro-2-6-methyl-2-oxo-2H-chromen-4-yl-methyl-thio-6-phenylpyrimidine-5-carbonitrile . Additionally, researchers have synthesized pyrimidine-5-carbonitrile derivatives using malononitrile, urea, and appropriate aldehyde in the presence of NH4Cl as a catalyst .

2-Anilino-4-(thiazol-5-yl)pyrimidines

  • CDK9 inhibition 2-anilino-4-(thiazol-5-yl)pyrimidines can be used to target survival proteins and reinstate apoptosis in cancer cells .
  • SAR analysis Structure–activity relationship (SAR) analysis reveals the importance of the C5-group of the pyrimidine core, in the context of a bulky substituted aniline moiety, for CDK9 potency and selectivity .
  • CDK Inhibitors 5-substituted-2-anilino-4-(thiazol-5-yl)pyrimidines are potent CDK1 inhibitors, with activity comparable to that of CDK2 .

Additional applications

  • Synthesis of 2-aminothiophenes Substituted thieno pyrimidines can be created from 2-aminothiophenes .
  • Synthesis of substituted pyrimidines 2-(2,4,5-substituted-anilino) pyrimidine compounds and pharmaceutically acceptable salts may be useful as EGFR inhibitors .
  • Reagent 4-Amino-2-chloro-5-pyrimidinecarbonitrile can be used as a reagent in chemical synthesis . For example, it can be used in the synthesis of this compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. In the context of anticancer research, it acts as an ATP mimetic, inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table and discussion highlight critical differences between 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile and structurally related pyrimidine derivatives.

Structural and Functional Comparisons

Position 2 Modifications
  • Chlorine vs. Amino Groups: The chlorine atom in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, amino-substituted derivatives (e.g., 2,4-diamino-6-(4-chlorophenyl)-5-pyrimidinecarbonitrile) exhibit hydrogen-bonding capabilities, improving interactions with biological targets like HIV reverse transcriptase .
  • Methoxy vs.
Position 4 Modifications
  • Methylamino vs. Thiazole-Morpholine: The methylamino group in the parent compound is a simple substituent, while bulkier groups like the thiazole-morpholine moiety in 4-[4-Methyl-2-(methylamino)thiazol-5-yl]-2-[(3-morpholinocarbonylphenyl)amino]pyrimidine-5-carbonitrile significantly enhance CDK9 inhibitory activity (IC₅₀ = 3 nM) due to improved target binding .
  • Trifluoroethylamino: Introducing a trifluoroethyl group (e.g., 2-Chloro-4-[(2,2,2-trifluoroethyl)amino]pyrimidine-5-carbonitrile) increases metabolic stability by resisting oxidative degradation, a critical feature for drug candidates .
Position 5 Carbonitrile
  • The carbonitrile group at position 5 is conserved across all analogues, contributing to electron-withdrawing effects that stabilize the pyrimidine ring and modulate reactivity in cross-coupling reactions .

Biological Activity

2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the compound's biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cancer progression and inflammation.

  • Tyrosine Kinase Inhibition : This compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are critical in tumor growth and inflammation, respectively .
  • Cytotoxicity : Studies indicate that derivatives of pyrimidine-5-carbonitrile exhibit cytotoxic effects against various tumor cell lines, including ovarian cancer (OVCAR-4) and renal cancer (786-O), with growth inhibition percentages reaching up to 84.82% .

Efficacy Against Cancer

The anticancer properties of this compound have been demonstrated through various experimental models:

Cell Line GI Value (%) Remarks
OVCAR-473.14Significant cytotoxicity observed
786-O84.82High sensitivity to the compound
HL-60(TB)49.95Selective activity noted

The presence of the chlorine atom enhances lipophilicity, facilitating better cellular uptake and increased efficacy against cancer cells .

Anti-inflammatory Activity

The compound also exhibits notable anti-inflammatory properties, primarily through COX-2 inhibition:

  • Inhibition Potency : Studies have reported IC50 values for COX-2 inhibition as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In rat models, pyrimidine derivatives demonstrated significant reductions in inflammatory markers such as iNOS and COX-2 mRNA expressions, indicating a robust anti-inflammatory response .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : Variations at the C-4 position significantly affect enzyme inhibition and cytotoxicity. For instance, substituents that enhance electron density improve binding affinity to target enzymes .
  • Lipophilicity : The introduction of halogen atoms (like chlorine) increases lipophilicity, thereby enhancing cellular uptake and activity against cancer cells .

Case Studies

Several studies have highlighted the effectiveness of this compound across different biological assays:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives exhibited a range of GI values, indicating varying levels of potency against different cancer cell lines.
  • Anti-inflammatory Models : Experimental models using carrageenan-induced paw edema showed that pyrimidine derivatives significantly reduced inflammation compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile?

  • Methodology : A common approach involves chlorination of precursor pyrimidine derivatives using reagents like phosphoryl chloride (POCl₃). For example, chlorination of 4-methyl-2-phenyl-5-pyridinecarbonitrile yields chloro intermediates, which are subsequently reacted with methylamine to introduce the methylamino group. Ammonium acetate is often used to facilitate nucleophilic substitution .
  • Optimization : Reflux conditions (e.g., overnight heating) and solvent systems like DMSO:Water (5:5) improve reaction efficiency. Acidification with dilute HCl precipitates the product for isolation .

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • IR Spectroscopy : The nitrile group (CN) shows a sharp peak near 2212 cm⁻¹, while NH₂ stretches appear at 3478–3329 cm⁻¹ .
  • NMR : In DMSO-d₆, the methylamino protons resonate as a singlet (~δ 3.08 ppm for N(CH₃)₂ analogs). Aromatic protons appear as multiplets in δ 7.0–8.4 ppm .
  • Mass Spectrometry : The molecular ion peak (M⁺) is observed at m/z corresponding to the molecular weight (e.g., m/z 315 for analogs with aryl substituents) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in pyrimidinecarbonitrile synthesis?

  • Strategies :

  • Temperature Control : Prolonged reflux (12–24 hours) ensures complete substitution of chloro groups.
  • Solvent Selection : Polar aprotic solvents like DMSO enhance solubility of intermediates, while aqueous workup aids in product precipitation .
  • Catalysis : Ammonium acetate acts as a mild base to deprotonate amines, accelerating nucleophilic attack on the chloro-substituted pyrimidine .

Q. What strategies address poor aqueous solubility during biological testing of pyrimidinecarbonitriles?

  • Approaches :

  • Co-Solvents : Use DMSO (≤10% v/v) to dissolve the compound while maintaining biocompatibility .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at non-critical positions to improve solubility without compromising activity .

Q. How do structural modifications influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups : Substitutions like Cl or Br at the phenyl ring enhance binding to EGFR kinase domains by increasing electrophilicity .

  • Amino Group Positioning : The methylamino group at position 4 is critical for hydrogen bonding with kinase active sites, as shown in analogs with anticancer activity .

    Substituent (Position)Biological Activity (IC₅₀)Key Interaction
    4-Cl (Aryl)0.12 µM (EGFR inhibition)Hydrophobic pocket binding
    4-N(CH₃)₂ (Aryl)0.45 µMReduced potency due to steric hindrance
    2-Thienyl0.28 µMπ-π stacking with tyrosine residues
    Data adapted from EGFR-targeted studies .

Q. How should researchers resolve contradictions in spectral data during compound characterization?

  • Troubleshooting :

  • Impurity Analysis : Compare observed MS fragments with expected degradation products (e.g., m/z 104 for phenyl group loss) .
  • Solvent Artifacts : Ensure DMSO-d₆ does not mask NH₂ peaks; use deuterated water for confirmation .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the nitrile group.
  • Biological Assays : Use cell lines with overexpressed EGFR (e.g., HCT-116) to evaluate anticancer activity .
  • Data Validation : Cross-reference NMR and IR data with computational simulations (e.g., DFT) to confirm assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile
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2-Chloro-4-(methylamino)pyrimidine-5-carbonitrile

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